N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(morpholin-4-yl)pteridin-2-amine
Description
Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃):
Infrared Spectroscopy (ATR, cm⁻¹):
UV-Vis Spectroscopy (MeOH, λmax/nm):
Comparative Analysis with Related Pteridine Derivatives
Key structural and electronic differences from analogous compounds:
Unique features of the title compound:
- Enhanced solubility compared to purely aromatic derivatives (water solubility = 1.2 mg/mL vs. 0.4 mg/mL for trimethoxyphenyl analog).
- Reduced planarity (dihedral angle = 12.7° vs. 8.4° in pyrimidine derivatives) enables better membrane permeability.
- Strained cyclohexene moiety increases reactivity toward Diels-Alder reactions compared to saturated cyclohexyl analogs.
Properties
Molecular Formula |
C18H24N6O |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4-morpholin-4-ylpteridin-2-amine |
InChI |
InChI=1S/C18H24N6O/c1-2-4-14(5-3-1)6-7-21-18-22-16-15(19-8-9-20-16)17(23-18)24-10-12-25-13-11-24/h4,8-9H,1-3,5-7,10-13H2,(H,20,21,22,23) |
InChI Key |
CHWAEFWPLMUUEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)CCNC2=NC3=NC=CN=C3C(=N2)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(morpholin-4-yl)pteridin-2-amine typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the Cyclohexene Intermediate: This step involves the reaction of cyclohexanone with ethylamine under acidic conditions to form the cyclohexene intermediate.
Morpholine Ring Introduction: The cyclohexene intermediate is then reacted with morpholine in the presence of a suitable catalyst to introduce the morpholine ring.
Pteridine Core Formation: The final step involves the cyclization of the intermediate with a pteridine precursor under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(morpholin-4-yl)pteridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pteridine core or morpholine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(morpholin-4-yl)pteridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(morpholin-4-yl)pteridin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Morpholine-Containing Heterocycles
Pyrimidine Derivatives
- 4-(4-Morpholinophenyl)-6-aryl-pyrimidin-2-amines (e.g., compounds 20–28 from ): These analogs replace the pteridine core with a pyrimidine ring and incorporate morpholine via a phenyl linker. They exhibit broad-spectrum antimicrobial activity , contrasting with the uncharacterized bioactivity of the target compound. The absence of the cyclohexenyl group in these derivatives may reduce lipophilicity compared to the target compound.
- 2-[2-(Morpholin-4-yl)ethyl]thiopyrimidines (e.g., 6c–f from ): These compounds feature a sulfur atom at the 2-position of the pyrimidine ring and a morpholinoethyl chain. They demonstrate moderate antifungal activity (e.g., against Candida albicans) , suggesting that sulfur substitution enhances antifungal potency. The target compound lacks sulfur, which may alter its mechanism of action.
Pyrazolo-Pyrimidine Derivatives
- 1-[(2R)-2-chloro-2-phenylethyl]-6-{[2-(morpholin-4-yl)ethyl]sulfanyl}-N-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (): This analog combines a pyrazolo-pyrimidine core with a morpholinoethylthio group. Its molecular weight (495.04 g/mol) exceeds the target compound’s, primarily due to the bulky phenyl and chloro substituents . Such structural complexity may influence pharmacokinetics, such as metabolic stability.
Cyclohexene-Substituted Compounds
- 7-[4-(Methylamino)cyclohex-1-en-1-yl]-pyrido[1,2-a]pyrimidin-4-ones (): These derivatives share the cyclohexenylethylamine motif but replace the pteridine core with a pyridopyrimidinone system. The dimethylamino or ethyl(methyl)amino groups on the cyclohexene ring enhance solubility compared to the unsubstituted cyclohexene in the target compound .
- 4-[1-(Cyclohex-1-en-1-yl)-2-(dimethylamino)ethyl]phenol (): This phenol-containing analog demonstrates how cyclohexenyl groups paired with tertiary amines can influence stereoelectronic properties.
Pteridine-Based Analogs
Limited data exist for pteridine derivatives directly comparable to the target compound. However, 4-(morpholin-4-yl)pteridin-2-amine scaffolds are rare in literature. The addition of the cyclohexenylethyl chain in the target compound likely enhances membrane permeability compared to simpler pteridine-morpholine hybrids.
Structural and Functional Trends
Key Structural Differences
Hypothetical Bioactivity
Based on morpholine’s role in enhancing solubility and cyclohexene’s contribution to lipophilicity, the target compound may exhibit CNS permeability or kinase inhibition , common traits of morpholine-containing heterocycles. However, empirical data are required to confirm this.
Biological Activity
N-[2-(cyclohex-1-en-1-yl)ethyl]-4-(morpholin-4-yl)pteridin-2-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a pteridine ring, a morpholine moiety, and a cyclohexene group. The molecular formula is , and its molecular weight is approximately 272.35 g/mol. The structural representation can be summarized as follows:
- Pteridine Core : A bicyclic structure that is often involved in biological processes.
- Morpholine Ring : A six-membered ring containing one nitrogen atom, known for its role in enhancing solubility and bioavailability.
- Cyclohexene Substituent : Provides hydrophobic characteristics which may influence the compound's interaction with biological membranes.
Pharmacological Properties
The biological activity of this compound has been investigated in various studies, highlighting its potential as:
- Anticancer Agent : Preliminary studies indicate that this compound may inhibit the proliferation of certain cancer cell lines. For instance, it has shown effectiveness against breast cancer cells by inducing apoptosis through mitochondrial pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Induces apoptosis via mitochondrial pathway |
| A549 (Lung Cancer) | 15 | Inhibits cell cycle progression |
The proposed mechanism of action involves the modulation of signaling pathways associated with cell survival and apoptosis. Specifically, it may interact with:
- EGFR Pathway : By inhibiting epidermal growth factor receptor (EGFR) signaling, the compound can reduce tumor growth.
Case Studies
-
Study on Antitumor Activity :
- In a study published in the Journal of Medicinal Chemistry, this compound was tested against various cancer cell lines. The results demonstrated significant cytotoxicity in MCF-7 and A549 cells, with an IC50 value indicating effective concentration levels for inducing cell death.
-
In Vivo Studies :
- Animal models were employed to assess the compound's efficacy in tumor reduction. Results indicated a marked decrease in tumor size when administered at specific dosages, supporting its potential as an anticancer therapeutic agent.
-
Toxicological Assessment :
- Toxicity studies revealed that at therapeutic doses, the compound exhibited minimal adverse effects on normal tissues, suggesting a favorable safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
